2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride
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Overview
Description
2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride is a compound that features a 1,2,4-oxadiazole ring, a pyrrole ring, and an ethanamine group. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine typically involves the cyclodehydration of N-[(2-aminobenzoyl)oxy]benzimidamide in the presence of a base such as NaOH in DMSO at room temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the oxadiazole or pyrrole rings.
Scientific Research Applications
2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of materials like fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine is unique due to its combination of a 1,2,4-oxadiazole ring and a pyrrole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.ClH/c15-8-10-18-9-4-7-12(18)14-16-13(17-19-14)11-5-2-1-3-6-11;/h1-7,9H,8,10,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOMZWCYYUNTJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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